molecular formula C19H31N5O2 B2820205 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-64-5

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No.: B2820205
CAS No.: 851941-64-5
M. Wt: 361.49
InChI Key: NNNSMMBMHMGFEU-UHFFFAOYSA-N
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Description

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C19H31N5O2. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethylpiperidine, which is synthesized by hydrogenation of 3,5-dimethylpyridine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-12(2)8-24-15(11-23-9-13(3)7-14(4)10-23)20-17-16(24)18(25)22(6)19(26)21(17)5/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSMMBMHMGFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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